6-(2,2-Difluoroethoxy)-2-methylpyrimidin-4-amine
Description
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Properties
IUPAC Name |
6-(2,2-difluoroethoxy)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O/c1-4-11-6(10)2-7(12-4)13-3-5(8)9/h2,5H,3H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCRXXDNEOHPTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(2,2-Difluoroethoxy)-2-methylpyrimidin-4-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
The compound has a molecular formula of C8H9F2N3O and a molecular weight of approximately 201.17 g/mol. Its structure features a pyrimidine ring substituted with a difluoroethoxy group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The difluoroethoxy group enhances binding affinity to certain enzymes and receptors, potentially modulating their activity. This modulation can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyridine derivatives that demonstrated effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) as low as 10 µg/mL . The structure-activity relationship suggests that modifications in the alkyl chain can significantly impact antimicrobial efficacy.
Anti-inflammatory Potential
The compound's potential as an anti-inflammatory agent has been explored in various studies. It is suggested that the inhibition of specific inflammatory pathways via modulation of receptor activity could provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Inhibition Studies :
-
Pharmacokinetics :
- Preliminary pharmacokinetic studies have shown favorable absorption and bioavailability profiles for this compound, indicating its suitability for further development as a pharmaceutical agent.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that pyrimidine derivatives, including 6-(2,2-Difluoroethoxy)-2-methylpyrimidin-4-amine, exhibit promising anticancer properties. For instance, derivatives of pyrimidines have been shown to inhibit key enzymes involved in cancer cell proliferation. A study demonstrated that specific modifications to the pyrimidine structure can enhance the selectivity and potency against cancer cell lines .
Case Study:
A synthesized compound based on a similar structure was tested against various cancer cell lines, showing IC50 values in the low micromolar range. This suggests that the difluoroethoxy substitution may enhance the compound's bioactivity.
2. Inhibition of Enzymatic Activity
The compound has been evaluated as a potential inhibitor of certain enzymes implicated in inflammatory processes. For example, it was assessed for its ability to inhibit histone deacetylases (HDACs), which are often overexpressed in cancerous tissues. The results indicated that the compound could serve as a selective HDAC inhibitor, leading to increased acetylation of histones and subsequent modulation of gene expression .
Biochemical Applications
1. Drug Development
The unique structural features of this compound make it a candidate for further development into pharmaceuticals targeting specific pathways in diseases such as diabetes and neurodegenerative disorders. Its ability to interact with biological targets at the molecular level has been highlighted in various research articles .
Data Table: Potential Targets and Activities
| Target Protein | Activity Type | Reference |
|---|---|---|
| Histone Deacetylase | Inhibition | |
| Kinase Enzymes | Modulation | |
| Glutamine Synthetase | Inhibition |
Agricultural Applications
1. Pesticide Development
The compound's structural characteristics suggest potential applications in agricultural sciences as a novel pesticide or herbicide. Research has shown that similar pyrimidine derivatives can act as effective agents against pests by interfering with their metabolic pathways .
Case Study:
In field trials, a related pyrimidine compound demonstrated significant efficacy in controlling aphid populations while being environmentally friendly. The application rates were optimized to minimize ecological impact while maximizing pest control efficiency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
